N-(1,3-benzodioxol-5-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound features a thieno[3,2-d]pyrimidinone core substituted with a 3,5-dimethylphenyl group at position 3 and a sulfanyl-linked acetamide moiety bearing a 1,3-benzodioxol-5-yl group. Its molecular formula is C27H23N3O4S2, distinguishing it from analogs through its dihydrothienopyrimidinone scaffold and electron-donating 3,5-dimethylphenyl substituent.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S2/c1-13-7-14(2)9-16(8-13)26-22(28)21-17(5-6-31-21)25-23(26)32-11-20(27)24-15-3-4-18-19(10-15)30-12-29-18/h3-10H,11-12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWARMAFTLDBBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC5=C(C=C4)OCO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzodioxol-5-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework, including a benzodioxole moiety and a thieno[3,2-d]pyrimidine derivative, which may contribute to its biological efficacy. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Formula
The molecular formula for this compound is with a molecular weight of approximately 393.45 g/mol.
Structural Features
The compound consists of several notable structural components:
- Benzodioxole ring : Known for its role in various biological activities.
- Thieno[3,2-d]pyrimidine core : Associated with anticancer and antimicrobial properties.
- Sulfanylacetamide group : May enhance binding affinities to biological targets.
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The compound's structure allows for:
- Hydrogen bonding : Facilitating interactions with target proteins.
- π–π stacking interactions : Enhancing binding stability.
These interactions may modulate enzymatic activity or receptor signaling pathways.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:
- Cell Line Studies : In vitro tests on various cancer cell lines demonstrated that the compound can inhibit cell proliferation effectively.
- Mechanistic Insights : Research suggests that the compound induces apoptosis in cancer cells through the activation of intrinsic pathways.
Other Biological Activities
In addition to anticancer effects, preliminary studies suggest potential activities against:
- Antimicrobial agents : The compound may show efficacy against certain bacterial strains.
- Anti-inflammatory properties : Indications of modulation in inflammatory pathways have been observed.
Case Studies and Experimental Data
Several studies have explored the biological activity of this compound:
Clinical Implications
The findings from these studies suggest that this compound has potential as a lead compound for drug development in oncology and infectious diseases.
Comparison with Similar Compounds
Substituent Effects on the Phenyl Ring
- Target Compound : The 3,5-dimethylphenyl group introduces steric bulk and lipophilicity, which may enhance membrane permeability compared to polar substituents like methoxy or ethoxy.
- Analog from : Features a 4-ethoxyphenyl group (C27H25N3O5S2). The ethoxy substituent offers intermediate lipophilicity between methyl and methoxy, balancing solubility and permeability .
Key Insight : Methyl groups (target compound) favor hydrophobic interactions in binding pockets, while methoxy/ethoxy groups (analogs) may engage in hydrogen bonding or dipole interactions.
Ring Saturation and Conformational Flexibility
- Target Compound: The 3,4-dihydrothieno[3,2-d]pyrimidinone core is partially unsaturated, conferring planarity that may enhance stacking interactions with aromatic residues in enzyme active sites.
- Analogs ( and ): Both possess a hexahydro[1]benzothieno[2,3-d]pyrimidinone scaffold, which is fully saturated.
Bioactivity Implications
- Acetamide-Sulfanyl Linkage : Common in kinase inhibitors (e.g., ’s pyrazolo[3,4-d]pyrimidine derivatives), this motif may target ATP-binding pockets .
- Benzodioxole Group : Found in plant-derived biomolecules (), this moiety is associated with antioxidant and anti-inflammatory activities .
Comparative Data Table
Research Findings and Hypotheses
- NMR Analysis : ’s methodology could be applied to compare chemical shifts in regions adjacent to substituents. The target compound’s 3,5-dimethyl group may shield nearby protons, altering shifts versus methoxy/ethoxy analogs .
- Bioactivity Prediction: The dihydrothienopyrimidinone core may mimic purine scaffolds, suggesting kinase or protease inhibition (as seen in ’s chromen-4-one derivatives) .
- Solubility vs. Permeability : The target compound’s methyl groups likely reduce aqueous solubility compared to and analogs but improve blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
